![molecular formula C21H15ClN2O2 B13823632 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a chlorophenyl group, a hydrazinylidene moiety, and a diphenylpropane backbone, making it a versatile scaffold for chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione typically involves the reaction of 2-chlorobenzohydrazide with 1,3-diphenylpropane-1,3-dione under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[(2-Bromophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[(2-Methylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Uniqueness
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with other molecules, making it a valuable scaffold for further modifications and applications.
Propiedades
Fórmula molecular |
C21H15ClN2O2 |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
(Z)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,25H/b20-19-,24-23? |
Clave InChI |
KOKOQUJLNTUSAC-VKDKGKJGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/N=NC3=CC=CC=C3Cl)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


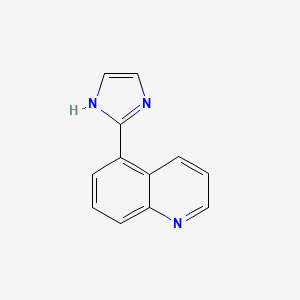
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
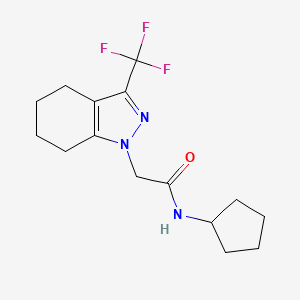
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
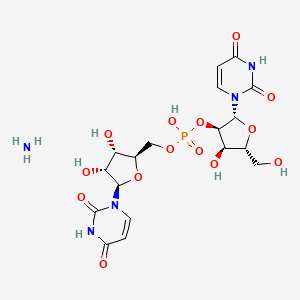
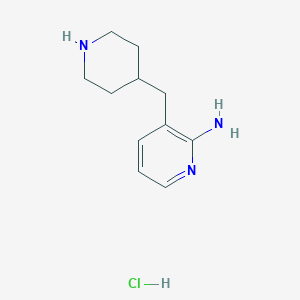
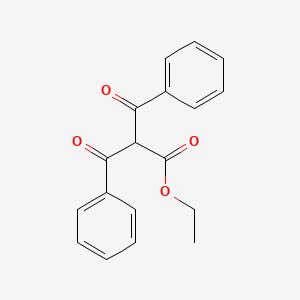
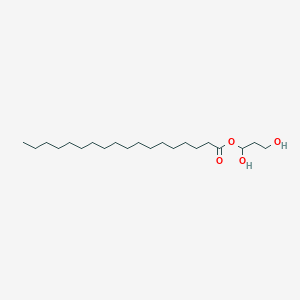
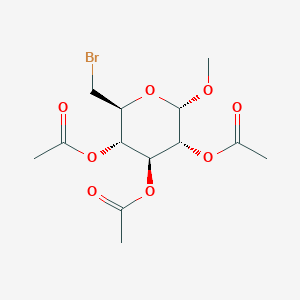
![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
